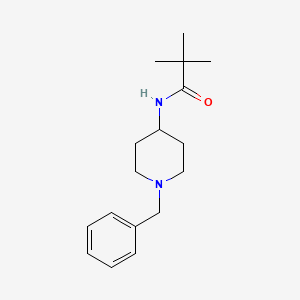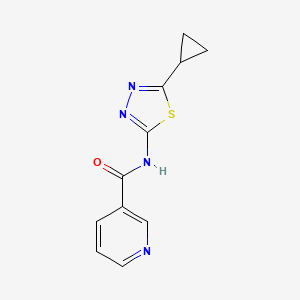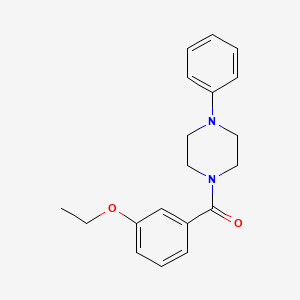![molecular formula C21H22N2O4 B4430744 N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4430744.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as "DMPEA-4-IAC" is a chemical compound that belongs to the class of isoxazolecarboxamide derivatives. This compound has gained a lot of attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mecanismo De Acción
The exact mechanism of action of DMPEA-4-IAC is not fully understood. However, studies have suggested that this compound exerts its effects by modulating various neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic systems. DMPEA-4-IAC has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
DMPEA-4-IAC has shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMPEA-4-IAC has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
In vivo studies have shown that DMPEA-4-IAC exhibits neuroprotective effects against oxidative stress-induced neuronal damage. This compound has also been shown to improve cognitive function and memory in animal models. Moreover, DMPEA-4-IAC has shown to exhibit antidepressant-like effects by increasing the levels of serotonin and dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMPEA-4-IAC is its potent activity against various cancer cell lines. This compound has also shown to exhibit neuroprotective and cognitive-enhancing effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
However, one of the limitations of DMPEA-4-IAC is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of this compound is not fully understood, which can make it challenging to develop targeted therapies.
Direcciones Futuras
There are several future directions for the study of DMPEA-4-IAC. One potential direction is to further investigate the mechanism of action of this compound and its potential interactions with various neurotransmitter systems. Another direction is to explore the use of DMPEA-4-IAC as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Moreover, future studies could focus on improving the solubility of DMPEA-4-IAC in aqueous solutions and developing targeted therapies based on its mechanism of action. Overall, the study of DMPEA-4-IAC has the potential to lead to the development of novel therapies for various diseases and disorders.
Aplicaciones Científicas De Investigación
DMPEA-4-IAC has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has shown to exhibit potent antitumor activity against various cancer cell lines. In addition, DMPEA-4-IAC has also been studied for its potential use as an analgesic and anti-inflammatory agent.
In neuroscience, DMPEA-4-IAC has shown to exhibit potent neuroprotective effects against oxidative stress-induced neuronal damage. This compound has also been studied for its potential use as a cognitive enhancer and memory-improving agent. Moreover, DMPEA-4-IAC has shown to exhibit antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(17-12-16(25-3)10-11-18(17)26-4)22-21(24)19-14(2)27-23-20(19)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWDLKALYOKTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430663.png)
![N-[2-(dimethylamino)ethyl]-1-naphthamide](/img/structure/B4430668.png)



![4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4430705.png)

![1-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B4430721.png)
![2-{4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4430723.png)
![1-(diphenylmethyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4430728.png)

![ethyl 1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B4430762.png)
![1-(2,3-dimethylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4430765.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthamide](/img/structure/B4430768.png)